

# RAF265 metabolic response assessment FDG-PET

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

[Get Quote](#)

## RAF265 & Metabolic Response Assessment

The following table summarizes the key experimental data on **RAF265**'s performance in metabolic response assessment across preclinical and clinical studies.

| Assessment Context              | Model / Population                                    | Key Metabolic Response Findings                                                                                | Supporting Data & Response Criteria                                                 | Source  |
|---------------------------------|-------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|---------|
| <b>Preclinical Assessment</b>   | A375M (B-Raf V600E) melanoma xenografts in mice [1]   | Significant inhibition of FDG accumulation observed <b>1 day after treatment</b> , persisting for 2 weeks [1]. | DNA microarray showed decreased gene expression in glucose metabolism pathways [1]. | [1]     |
| <b>Clinical Trial (Phase I)</b> | 77 patients with advanced/metastatic melanoma [2] [3] | 12 out of 58 evaluable patients (20.7%) achieved a <b>Partial Metabolic Response (PMR)</b> [2].                | Metabolic response was assessed as a secondary endpoint using <b>FDG-PET</b> [2].   | [2] [3] |

**RAF265** is an orally available small molecule inhibitor that targets both mutant/wild-type RAF kinase and VEGFR-2, providing a dual mechanism of action against tumor proliferation and angiogenesis [2] [1]. The

phase I clinical trial established a maximum tolerated dose (MTD) of **48 mg once daily** [2] [3].

## Experimental Protocols for Metabolic Assessment

The methodologies for evaluating **RAF265**'s effect on tumor metabolism are crucial for interpreting the data.

- **Preclinical FDG-PET Protocol (Mouse Xenograft):** The studies used nude mice implanted with A375M human melanoma cells [1]. Animals were treated with 100 mg/kg **RAF265** or vehicle orally every two days [1]. Small animal FDG-PET scans were performed at baseline and serially after treatment initiation. FDG accumulation was measured, and a significant decrease in treated xenografts was confirmed as early as one day after treatment [1].
- **Clinical Trial Protocol (Phase I):** Patients with locally advanced or metastatic melanoma received oral **RAF265** in 28-day cycles [2]. Tumor metabolic response was evaluated using **FDG-PET** at baseline and periodically during treatment [2]. A partial metabolic response (PMR) was defined using standard criteria, though the specific criteria (e.g., EORTC or PERCIST) are not detailed in the available excerpts [2].

## Key Signaling Pathways and Workflows

The following diagrams illustrate the biological pathways targeted by **RAF265** and the experimental workflow used in preclinical studies.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

## Interpretation and Context

- **Mechanism of Metabolic Reduction:** The decrease in FDG uptake is linked to **RAF265**'s inhibition of the MAPK signaling pathway [2]. This inhibition can lead to the translocation of glucose transporter GLUT1 from the cell membrane to the cytosol, reducing the tumor's capacity to take up glucose, as observed with other MAPK pathway inhibitors [4].
- **Clinical Development Status:** The search results indicate that while the phase I trial was completed, the **Phase II portion (dose expansion) of the study was cancelled** [5]. This suggests that while **RAF265** demonstrated proof-of-concept for metabolic response, its clinical development may not have advanced further.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Use of DNA Microarray and Small Animal Positron ... [pmc.ncbi.nlm.nih.gov]
2. A first-in-human phase I, multicenter, open-label, dose ... [pmc.ncbi.nlm.nih.gov]
3. A first-in-human phase I, multicenter, open-label ... - PubMed [pubmed.ncbi.nlm.nih.gov]
4. [18 F]FDG-PET imaging is an early non-invasive ... [ejnmmires.springeropen.com]
5. A Phase I/II, Open-label, Dose escalation Trial to Evaluate ... [dana-farber.org]

To cite this document: Smolecule. [RAF265 metabolic response assessment FDG-PET]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-metabolic-response-assessment-fdg-pet>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)